3-(3-aminophenyl)-2-methyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
3-(3-Aminophenyl)-2-methyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an imidazolone ring and an amino group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-2-methyl-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of 3-aminophenyl with appropriate reagents under controlled conditions. One common method is the condensation reaction between 3-aminophenol and a suitable carbonyl compound in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted imidazolones.
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Aminophenyl)-2-methyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural similarity to biologically active molecules allows it to be a useful tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(3-Aminophenyl)-2-methyl-3,5-dihydro-4H-imidazol-4-one exerts its effects involves its interaction with specific molecular targets. The amino group and the imidazolone ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Aminophenol: Similar in structure but lacks the imidazolone ring.
2-Methylimidazole: Similar imidazole ring but different substituents.
4-Aminophenol: Structural isomer with the amino group in a different position.
Uniqueness: 3-(3-Aminophenyl)-2-methyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of the amino group and the imidazolone ring, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
1-(3-aminophenyl)-2-methyl-4H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-6-10(14)13(7)9-4-2-3-8(11)5-9/h2-5H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAXCNLMTHVMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(=O)N1C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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